molecular formula C5H4BrNO3S B14843968 5-Bromopyridine-2-sulfonic acid

5-Bromopyridine-2-sulfonic acid

Cat. No.: B14843968
M. Wt: 238.06 g/mol
InChI Key: XYDNNWVKCXVKKD-UHFFFAOYSA-N
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Description

5-Bromopyridine-2-sulfonic acid is an organic compound with the molecular formula C5H4BrNO3S. It is a derivative of pyridine, where the hydrogen atom at the 5-position is replaced by a bromine atom and the hydrogen atom at the 2-position is replaced by a sulfonic acid group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyridine-2-sulfonic acid typically involves the bromination of pyridine derivatives followed by sulfonation. One common method is the bromination of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 5-bromopyridine is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridine-2-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromopyridine-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The bromine and sulfonic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. For example, the sulfonic acid group can act as a strong acid, facilitating proton transfer reactions, while the bromine atom can undergo substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-bromopyridine-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3S/c6-4-1-2-5(7-3-4)11(8,9)10/h1-3H,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDNNWVKCXVKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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